molecular formula C8H4FN3O3 B1628034 6-Fluoro-7-nitroquinoxalin-2(1H)-one CAS No. 934690-32-1

6-Fluoro-7-nitroquinoxalin-2(1H)-one

Cat. No. B1628034
CAS RN: 934690-32-1
M. Wt: 209.13 g/mol
InChI Key: MSXSUVPRKCKBHS-UHFFFAOYSA-N
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Description

6-Fluoro-7-nitroquinoxalin-2(1H)-one, also known as 6-FNQ, is a chemical compound that belongs to the quinoxaline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. Due to its unique pharmacological properties, 6-FNQ has been extensively studied in the field of neuroscience.

Scientific Research Applications

Synthesis and Derivative Formation

  • The synthesis of 6-Fluoro-7-nitroquinoxalin-2(1H)-one derivatives involves various chemical reactions, often using commercially available or readily accessible compounds. One study detailed the synthesis of 6-halo-7-nitroquinoxalines, including the fluoro derivative, from 1,2-diamino-4-halobenzenes (Hinkens, Leveque, Castelet, & Nasielski, 1987). Another research developed a series of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including the fluoro analogues, with significant antibacterial activity (Matsumoto et al., 1984).

Biological Applications

Chemical Properties and Reactivity

  • The chemical properties and reactivity of 6-Fluoro-7-nitroquinoxalin-2(1H)-one derivatives have been investigated, contributing to the development of new compounds. An example is the synthesis of quinoxaline derivatives by selective modification of 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, leading to new derivatives with antimalarial activity (Maichrowski, Gjikaj, Hübner, Bergmann, Müller, & Kaufmann, 2013).

Herbicidal Applications

  • The synthesis of 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-diones, including derivatives of 6-Fluoro-7-nitroquinoxalin-2(1H)-one, has been explored for herbicidal applications, demonstrating significant activity and safety to crops (Huang et al., 2005).

Radiochemical Applications

  • In radiochemical studies, derivatives of 6-Fluoro-7-nitroquinoxalin-2(1H)-one have been used in PET radiotracer synthesis for imaging neurofibrillary tangles, highlighting their utility in neuroimaging research (Hopewell et al., 2019).

Fluorescent Dye Development

  • Research has explored the synthesis of 6-acetamido-2-substituted quinoxaline derivatives, including 6-Fluoro-7-nitroquinoxalin-2(1H)-one, for use as fluorescent whiteners on polyester fibers, showcasing their potential in textile applications (Rangnekar & Tagdiwala, 1986).

properties

IUPAC Name

6-fluoro-7-nitro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O3/c9-4-1-5-6(2-7(4)12(14)15)11-8(13)3-10-5/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXSUVPRKCKBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583295
Record name 6-Fluoro-7-nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

934690-32-1
Record name 6-Fluoro-7-nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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